Precursor Performance: Diethylgallium Ethoxide vs. Triethylgallium in MOVPE
A direct comparative study of gallium precursors for the metalorganic vapor phase epitaxy (MOVPE) of β-Ga2O3 films found that diethylgallium ethoxide (Et2GaOEt), a close structural analog containing a Ga-O bond like gallium triethanolate, provides growth performance comparable to the industry standard, triethylgallium (Et3Ga). Both precursors delivered Ga atoms to the growth surface via β-hydrogen elimination [1]. The study reported no substantial difference in the growth rate with respect to the amount of Ga atoms injected into the reactor, validating alkoxide-based gallium sources as viable, and in some contexts, safer alternatives to pyrophoric trialkylgallium compounds.
| Evidence Dimension | Film Growth Rate |
|---|---|
| Target Compound Data | Growth rate comparable to Et3Ga (no substantial difference reported) [1] |
| Comparator Or Baseline | Triethylgallium (Et3Ga): Comparable growth rate [1] |
| Quantified Difference | No substantial difference (qualitative equivalence) |
| Conditions | MOVPE reactor for β-Ga2O3 growth [1] |
Why This Matters
This validates the use of Ga-O bonded precursors like gallium triethanolate for high-quality β-Ga2O3 film growth, providing a potentially less hazardous alternative to pyrophoric trialkylgalliums without sacrificing performance.
- [1] A. Bhattacharyya, C. Peterson, K. Chanchaiworawit, S. Roy, Y. Liu, S. Rebollo, S. Krishnamoorthy. Comparison of triethylgallium and diethylgallium ethoxide for β-Ga2O3 growth by metalorganic vapor phase epitaxy. J. Vac. Sci. Technol. A 41, 042704 (2023). View Source
